Methyl 2-methoxy-2-(2-nitrophenoxy)acetate
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Overview
Description
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO6 It is a derivative of phenol and is characterized by the presence of a nitro group and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate can be synthesized through the esterification of 2-nitrophenol with methyl 2-methoxyacetate. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-nitrophenoxy)acetate.
Reduction: Formation of 2-methoxy-2-(2-nitrophenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-methoxy-2-(2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrophenoxyacetate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl 4-nitrophenoxyacetate: The nitro group is positioned differently on the aromatic ring, affecting its reactivity and applications.
Ethyl 2-nitrophenoxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
Uniqueness
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate is unique due to the presence of both a methoxy and a nitro group on the aromatic ring.
Biological Activity
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate is an organic compound known for its unique chemical structure, which includes a methoxy group and a nitrophenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C10H11N2O4
- Molecular Weight : 225.20 g/mol
- Structural Features : The presence of both methoxy and nitro functional groups enhances its reactivity and biological activity, making it a candidate for various applications in drug development.
The biological activity of this compound can be attributed to its chemical reactivity. The nitro group can undergo reduction to form an amino group, which is involved in various biochemical pathways. Additionally, the ester group can be hydrolyzed to release the corresponding carboxylic acid, potentially interacting with biological targets.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Methyl 2-(3-methoxy-2-nitrophenyl)acetate | C10H11N3O4 | Different positioning of the methoxy group | Antimicrobial activity against M. tuberculosis |
Methyl 4-chloro-3-nitrobenzoate | C9H8ClN3O3 | Chlorine substituent affects reactivity | Moderate antibacterial effects |
Methyl 3-nitrobenzoate | C8H8N2O3 | Lacks the methoxyl group; simpler structure | Limited biological data available |
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
- Antimycobacterial Activity : A study on related nitrophenyl compounds demonstrated promising results against M. tuberculosis, highlighting the potential of such derivatives in developing new antitubercular agents .
- Enzyme Interaction Studies : Research on (2-nitrophenyl)methanol derivatives indicated their role as reversible inhibitors of key enzymes involved in bacterial metabolism, suggesting that similar mechanisms may be applicable to this compound .
- Safety Evaluations : Toxicity assessments of related compounds revealed no significant adverse effects at low concentrations in animal models, supporting the hypothesis that this compound may possess a favorable safety profile .
Properties
Molecular Formula |
C10H11NO6 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl 2-methoxy-2-(2-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H11NO6/c1-15-9(12)10(16-2)17-8-6-4-3-5-7(8)11(13)14/h3-6,10H,1-2H3 |
InChI Key |
PCYOISMUPANLRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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